molecular formula C8H8O4 B1583888 Maltol acetate CAS No. 28787-36-2

Maltol acetate

Cat. No.: B1583888
CAS No.: 28787-36-2
M. Wt: 168.15 g/mol
InChI Key: NRQULFRLDJKNGP-UHFFFAOYSA-N
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Description

Contextualization within the Pyranone Acetate (B1210297) Class of Compounds

Maltol (B134687) acetate belongs to the pyranone acetate class of compounds. These are characterized by a pyranone heterocyclic ring system where a hydroxyl group has been converted into an acetate ester. The core structure, pyranone, is a six-membered ring containing an oxygen atom and a ketone group. ontosight.ai Maltol itself is 3-hydroxy-2-methyl-4-pyrone. nih.gov

The esterification of the hydroxyl group, as seen in the conversion of maltol to maltol acetate via reaction with acetic anhydride (B1165640), is a common synthetic modification. researchgate.net This transformation alters the molecule's physicochemical properties, such as polarity, solubility, and volatility, which in turn can influence its biological activity. The pyranone acetate class serves as a platform for creating diverse derivatives from naturally occurring hydroxy-pyranones, enabling researchers to explore how these structural changes affect chemical behavior and biological interactions. ontosight.ainih.gov

Historical Perspective on Maltol and its Ester Derivatives in Academic Inquiry

The scientific journey of maltol began in 1861 when it was first isolated from the bark of the larch tree. taylorandfrancis.com Initially known as larixinic acid, its structure was later identified as a 3-hydroxy-2-methyl-4-pyrone. nih.gov For many years, research focused on its properties as a flavor-enhancing agent in the food industry, where it is known for its characteristic caramel-like aroma. taylorandfrancis.com

In the latter half of the 20th century, academic inquiry shifted towards the biological and medicinal properties of maltol, particularly its ability to bind with metal ions. nih.gov This led to investigations into maltol and its derivatives as potential therapeutic agents. The synthesis of ester derivatives, such as maltol propionate (B1217596) and maltol isobutyrate, was explored to create compounds with specific flavor profiles. google.com More complex esters, like those of succinic acid and strawberry acid with ethyl maltol, have been synthesized to improve thermal stability for food processing applications. google.comsioc-journal.cn This historical progression from a natural flavorant to a versatile chemical scaffold set the stage for the study of simpler esters like this compound as part of a broader investigation into the structure-activity relationships of pyranone derivatives.

Significance of this compound as a Model Compound for Structure-Function Studies

This compound serves as a valuable model compound for investigating structure-function relationships. By comparing its properties and activities to the parent compound, maltol, researchers can isolate the effects of the acetyl group. This modification from a hydroxyl to an acetate group is a fundamental chemical change that impacts hydrogen bonding capability, lipophilicity, and steric profile.

Studies on various pyranone esters have demonstrated that the nature and position of the ester group are critical for biological activity. For instance, research on pyran-4-one esters with bulky adamantyl groups has been conducted to evaluate their antiproliferative activity on cancer cell lines. rsc.org Similarly, other maltol esters have been synthesized to study their potential as flavor-release compounds or their antioxidant capabilities. researchgate.net this compound, as one of the simplest ester derivatives, provides a baseline for these investigations. Its straightforward synthesis allows it to be a readily available starting point for understanding how esterification of the pyranone core influences chemical reactivity and biological interactions before exploring more complex derivatives. researchgate.net

Overview of Current Research Trajectories and Gaps in Understanding this compound

Current research on maltol and its derivatives is diverse, with significant efforts in medicinal chemistry. Key areas of investigation include the development of maltol-based compounds for their antioxidant, anti-inflammatory, and antimicrobial properties. taylorandfrancis.comrsc.org Furthermore, the metal-chelating ability of the pyranone ring is being exploited to design novel anticancer agents and other metallodrugs. researchgate.net

Despite the broad interest in the maltol scaffold, there is a noticeable gap in the literature specifically concerning this compound. While its synthesis and basic properties are documented, in-depth studies on its biological activities are scarce. Much of the current research focuses either on the parent compound, maltol, or on more complex ester derivatives designed for specific applications, such as the acetylsalicylic acid maltol ester (aspalatone) developed as a potential antithrombotic agent. tandfonline.com

The primary gap, therefore, is the lack of comprehensive biological evaluation of this compound itself. Its potential as an antioxidant, anti-inflammatory, or antimicrobial agent remains largely unexplored. Future research could focus on systematically screening this compound for various biological activities to determine if this simple modification of the maltol structure yields any unique or enhanced properties. Such studies would provide a more complete understanding of the pyranone class and could uncover new applications for this fundamental derivative.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(2-methyl-4-oxopyran-3-yl) acetate nih.gov
CAS Number28787-36-2 nih.govthegoodscentscompany.com
Molecular FormulaC₈H₈O₄ thegoodscentscompany.comchembk.com
Molecular Weight168.15 g/mol nih.govchembk.com
AppearanceColorless to pale yellow clear liquid thegoodscentscompany.comsolubilityofthings.com
Boiling Point302.00 to 304.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point136.67 °C (278.00 °F) thegoodscentscompany.com
SolubilitySlightly soluble in water; Soluble in alcohol thegoodscentscompany.com

Table 2: Spectroscopic Data for this compound

Detailed spectroscopic analysis confirms the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic arrangement within the molecule.

NucleusChemical Shift (δ) in ppmReference
¹H NMR (Proton NMR)
H-27.69 (d, J = 5.7 Hz, 1H) researchgate.net
H-36.40 (d, J = 5.7 Hz, 1H) researchgate.net
-OCH₃2.34 (s, 3H) researchgate.net
H-72.27 (s, 3H) researchgate.net
¹³C NMR (Carbon-13 NMR)
C-4172.0 researchgate.net
-O-C=O167.6 researchgate.net
C-2159.1 researchgate.net
C-6154.3 researchgate.net
C-5138.7 researchgate.net
C-3116.8 researchgate.net
-OCH₃20.3 researchgate.net
C-715.0 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5-8(12-6(2)9)7(10)3-4-11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQULFRLDJKNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951430
Record name 2-Methyl-4-oxo-4H-pyran-3-yl acetate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28787-36-2
Record name Maltol acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-oxo-4H-pyran-3-yl acetate
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Record name 2-Methyl-4-oxo-4H-pyran-3-yl acetate
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Record name 2-methyl-4-oxo-4H-pyran-3-yl acetate
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Advanced Spectroscopic Characterization and Structural Elucidation of Maltol Acetate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, it identifies the types of chemical bonds present, thereby elucidating the functional groups within the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups in maltol (B134687) acetate (B1210297). The technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The FTIR spectrum of maltol acetate is characterized by the disappearance of the broad O-H stretching band typical of its precursor, maltol, and the appearance of strong bands associated with the acetate group.

Key characteristic absorption bands for this compound include two distinct carbonyl (C=O) stretching vibrations. The first, at a higher wavenumber (typically around 1765 cm⁻¹), is attributed to the newly formed ester carbonyl group. The second, corresponding to the ketone carbonyl in the pyranone ring, is observed at a lower frequency (around 1650 cm⁻¹). Additional significant peaks include C-O stretching vibrations from the ester linkage and C-H stretching from the methyl groups. The presence of these specific bands provides clear evidence of the acetylation of maltol. lew.roresearchgate.netresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H Stretch (Aromatic/Vinylic)C-H on pyranone ring3100-3000
C-H Stretch (Aliphatic)-CH₃ groups2990-2850
C=O Stretch (Ester)Acetate C=O~1765
C=O Stretch (Ketone)Pyranone ring C=O~1650
C=C StretchPyranone ring~1620
C-O Stretch (Ester)Acetate C-O-C1250-1180
C-O Stretch (Ether)Pyranone ring C-O-C1150-1050

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of this compound. researchgate.net It relies on the inelastic scattering of monochromatic light, providing information on non-polar bonds and symmetric vibrations that may be weak or absent in an FTIR spectrum. azom.com

Table 2: Predicted Key Raman Shifts for this compound

Vibrational ModeFunctional GroupApproximate Raman Shift (cm⁻¹)
C-H Stretch (Aromatic/Vinylic)C-H on pyranone ring3100-3000
C-H Stretch (Aliphatic)-CH₃ groups2990-2850
C=O Stretch (Ester)Acetate C=O~1760
C=O Stretch (Ketone)Pyranone ring C=O~1645
C=C StretchPyranone ring~1615
Ring Breathing ModesPyranone ring1000-800

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. It provides detailed information on the chemical environment, connectivity, and spatial relationships of individual atoms.

The ¹H NMR spectrum of this compound provides a precise count and description of the different types of protons in the molecule. The spectrum is expected to show four distinct signals. The two protons on the pyranone ring (H-5 and H-6) appear as a pair of doublets, a characteristic pattern resulting from their coupling to each other. researchgate.net The methyl group attached to the pyranone ring (at C-2) appears as a singlet. A new singlet, not present in the spectrum of maltol, appears in the aliphatic region (around 2.3 ppm); this signal is characteristic of the three equivalent protons of the acetate methyl group. The integration of these peaks corresponds to a 1:1:3:3 proton ratio, confirming the structure.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~7.8Doublet (d)1H
H-5~6.5Doublet (d)1H
C2-CH₃~2.4Singlet (s)3H
O-C(=O)-CH₃~2.3Singlet (s)3H

The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. Key signals include two carbonyl carbons: one for the pyranone ketone (around 174 ppm) and another for the ester carbonyl (around 168 ppm). The carbon atom to which the acetate group is attached (C-3) will show a significant shift compared to its position in maltol, confirming the site of acetylation. The remaining signals correspond to the other carbons of the pyranone ring and the two methyl carbons. nih.govacs.org

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (Ketone C=O)~174
O-C(=O)-CH₃ (Ester C=O)~168
C-2~160
C-6~155
C-3~141
C-5~117
O-C(=O)-CH₃~20
C2-CH₃~15

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms in this compound. koreascience.krgoogleapis.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, the most important correlation would be a cross-peak between the signals of H-5 and H-6, confirming their adjacent positions on the pyranone ring. emerypharma.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. acs.org This allows for the definitive assignment of protonated carbons. Expected correlations are: H-5 with C-5, H-6 with C-6, the C2-methyl protons with the C2-methyl carbon, and the acetate methyl protons with the acetate methyl carbon. emerypharma.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. acs.org Key HMBC correlations for this compound would include:

A correlation from the acetate methyl protons to the ester carbonyl carbon (O-C (=O)-CH₃) and to the C-3 carbon of the ring, confirming the location of the acetate group.

Correlations from the C2-methyl protons to C-2 and C-3.

Correlations from H-5 to C-4 and C-6, and from H-6 to C-2 and C-5, confirming the structure of the pyranone ring. emerypharma.comscience.gov

Together, these 1D and 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides the measurement of the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of a molecule. bioanalysis-zone.comresearchgate.net This high precision allows for the determination of the elemental composition of a compound, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.com For this compound (C8H8O4), the calculated exact mass is 168.0423 g/mol . nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are capable of achieving the high resolution necessary for this type of analysis. researchgate.net

The ability of HRMS to measure exact masses is critical for differentiating between isomers, which have the same molecular formula and nominal mass but different structural arrangements. bioanalysis-zone.com This technique provides a significant advantage over standard mass spectrometry by enabling a more confident identification of unknown compounds and verification of synthesized molecules. researchgate.net

Table 1: HRMS Data for this compound

PropertyValue
Molecular Formula C8H8O4
Calculated Exact Mass 168.0423 g/mol
Nominal Mass 168 g/mol

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, precursor ions of the analyte are selected and then subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. nih.govresearchgate.net The analysis of these fragment ions provides valuable information about the molecule's connectivity and functional groups. acdlabs.com

For this compound, a common fragmentation pattern involves the initial loss of the acetyl group. The molecular ion of this compound ([M]+) has a nominal mass of 168 g/mol . nih.gov A significant fragment observed in the mass spectrum of this compound corresponds to an m/z of 126, which results from the loss of a ketene (B1206846) molecule (CH2=C=O, 42 Da) from the acetate group. nih.gov This m/z 126 fragment corresponds to the molecular ion of maltol. academicjournals.orgnih.govnist.gov Further fragmentation of the maltol ion can occur, leading to other characteristic peaks in the spectrum. The study of these fragmentation pathways is crucial for confirming the structure of this compound and related compounds. lifesciencesite.com

Table 2: Key Fragmentation Data for this compound from MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Corresponding Structure
16812642Maltol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is a primary method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction (SCXRD) is the most definitive technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. rigaku.comresearchgate.netuhu-ciqso.es This method relies on the diffraction of X-rays by a single, high-quality crystal of the compound. researchgate.netunl.pt The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. rigaku.com

Table 3: Crystallographic Data for the Parent Compound, Maltol

ParameterValueReference
Crystal System Monoclinic academicjournals.orgresearchgate.net
Space Group P21/c academicjournals.orgresearchgate.net

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample and to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netgoogle.comgoogle.com Each polymorph has a unique crystal lattice and, therefore, will produce a distinct PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and intensities. google.comgoogle.com

The study of polymorphism is critical in the pharmaceutical and materials sciences because different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. jst.go.jp While specific studies on the polymorphism of this compound were not found, research on the parent compound, maltol, has identified at least two polymorphic forms. researchgate.net These polymorphs show different crystal packing arrangements due to variations in intermolecular hydrogen bonding. researchgate.net PXRD, in conjunction with techniques like differential scanning calorimetry (DSC), is essential for identifying and characterizing these different solid-state forms. jst.go.jpresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgcore.ac.ukmsu.edu This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing conjugated π systems. libretexts.orgmsu.edu

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). For maltol and its derivatives, the absorption is influenced by the conjugated system within the pyranone ring. mdpi.com The position of λmax can be affected by the solvent and the pH of the solution. For instance, in a neutral or acidic solution, maltol exhibits a strong absorption band around 275-276 nm. mdpi.comfao.org In a more alkaline environment, deprotonation of the hydroxyl group leads to a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift), around 312-321 nm. mdpi.comresearchgate.net This shift indicates a change in the electronic structure and extent of conjugation upon deprotonation. While specific UV-Vis data for this compound is not detailed in the provided search results, its spectrum is expected to be similar to that of maltol, as the core chromophore remains the same. escholarship.orgchemfaces.com

Table 4: UV-Vis Absorption Data for Maltol

CompoundConditionλmax (nm)Reference
MaltolNeutral/Acidic Solution~275 mdpi.com
MaltolAlkaline Solution~321 mdpi.com
Ethyl Maltol0.1 N HCl~276 fao.org

Computational and Theoretical Studies of Maltol Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations can predict molecular stability, geometry, and electronic characteristics from first principles.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. arxiv.org It is widely used to determine the optimal three-dimensional structure of molecules and to predict their reactivity. For a molecule like maltol (B134687) acetate (B1210297), DFT calculations typically involve selecting a functional, such as the popular B3LYP hybrid functional, and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to model the molecule's electron density. researchgate.netmdpi.com

The calculation optimizes the molecular geometry by finding the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as maltol and ethyl maltol, have successfully used DFT to determine their structures and interpret vibrational spectra. researchgate.netmdpi.com These calculations can also map out the molecular electrostatic potential (MEP), which highlights the electron-rich (negative) and electron-poor (positive) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is used to calculate reactivity indices that help predict how a molecule will behave in a chemical reaction. researchgate.netnumberanalytics.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Maltol Acetate This table presents typical parameters that would be obtained from a DFT geometry optimization, based on calculations for structurally similar compounds.

ParameterTypePredicted Value
C=O (pyrone ring)Bond Length~1.25 Å
C=O (ester)Bond Length~1.21 Å
C-O (ester)Bond Length~1.36 Å
C=CBond Length~1.37 Å
C-O-C (ester)Bond Angle~117°
O=C-C (pyrone ring)Bond Angle~120°
C-C-O (ester)Bond Angle~110°

Ab-initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. solubilityofthings.com The foundational ab-initio method is Hartree-Fock (HF) theory, which provides a good first approximation of a system's electronic properties. researchgate.net More accurate, and computationally intensive, methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory build upon the HF results to include electron correlation effects. uoregon.eduarxiv.org

These methods are invaluable for calculating fundamental electronic properties. A key application is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgmdpi.com A smaller gap generally suggests higher reactivity. scielo.org.mx Ab-initio calculations also provide other important electronic properties such as the molecular dipole moment.

Table 2: Illustrative Ab-initio Calculated Electronic Properties for this compound This table shows representative electronic properties that ab-initio calculations can provide. Values are based on findings for analogous compounds.

PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the highest occupied molecular orbital~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.0 eV
Dipole MomentMeasure of the net molecular polarity~ 3.5 D

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and interact over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.govmdpi.com

For this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the single bond connecting the acetate group to the pyranone ring. By simulating the molecule in a solvent like water or ethanol, these studies can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its preferred shape and orientation. nih.gov This provides critical information on solvation, the stability of different conformers in solution, and how the molecule interacts with its environment, which is essential for understanding its behavior in real-world systems. mdpi.comresearchgate.net

Mechanistic Insights through Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify stable intermediates, transition states, and the energy barriers that must be overcome for a reaction to proceed. nih.gov

A key example of this approach can be seen in studies of reactive intermediates derived from related compounds like maltol. nih.gov Using DFT, researchers have computationally modeled the complex dimerization and cycloaddition reactions of maltol-derived oxidopyrylium ylides. nih.gov These calculations located the structures of multiple transition states and intermediates, revealing that the reaction pathway is controlled by kinetic factors, specifically steric hindrance that raises the energy barrier for one dimerization pathway over another. nih.gov This type of detailed mechanistic investigation, which would be extremely challenging to perform experimentally, allows for a deep understanding of reaction selectivity. Similar computational strategies can be applied to predict the outcomes of various potential reactions involving this compound, such as hydrolysis, oxidation, or cycloadditions.

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

The term in silico refers to any investigation performed on a computer or via computer simulation. In the context of chemical reactivity, it encompasses a broad range of predictive modeling techniques. These methods go beyond simulating a single, specific reaction and aim to predict a molecule's general reactivity or biological activity based on its structure. nih.gov

One approach uses machine learning algorithms trained on large datasets of known chemical reactions or compound activities. nih.govnih.gov For instance, models have been developed to predict whether a compound might inhibit a specific enzyme, such as thyroid peroxidase, based on its structural features. nih.govresearchgate.net A compound like this compound could be run through such a model to flag potential biological interactions. Another in silico method involves building models that predict the products of metabolism by various human enzymes. nih.gov These models work by comparing the query molecule to the known substrates of an enzyme, predicting a reaction if the similarity is high enough. nih.gov Such predictive tools are increasingly important for anticipating a compound's biological fate and potential toxicity without the need for extensive laboratory testing. lhasalimited.org

Reactivity and Chemical Transformations of Maltol Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Group

The acetate group of maltol (B134687) acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield maltol and acetic acid. This transformation can be catalyzed by acids or bases. For instance, heating maltol acetate in the presence of a strong acid can facilitate this cleavage.

A specific synthesis of this compound involves the reaction of maltol with acetic anhydride (B1165640). In one procedure, maltol is dissolved in acetic anhydride and heated, followed by workup with ethyl acetate and washing with sodium bicarbonate solution to yield this compound. chemicalbook.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyranone Ring

The pyranone ring of this compound can undergo substitution reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In general, EAS reactions involve the attack of an electrophile on an aromatic ring. libretexts.org The success of these reactions is often dependent on the directing effects of the substituents already present on the ring. researchgate.net For pyridine (B92270), which is an electron-deficient ring system, electrophilic substitution typically requires harsh reaction conditions and leads to functionalization at the meta position. researchgate.net While specific studies on the electrophilic aromatic substitution of this compound are not prevalent, the general principles suggest that the electron-donating nature of the ether oxygen and the electron-withdrawing nature of the carbonyl group would influence the position of substitution.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. scribd.comlibretexts.org These reactions proceed through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate. libretexts.org The presence of electron-withdrawing groups ortho or para to a leaving group is crucial for stabilizing this intermediate. libretexts.org In some cases, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a reactive benzyne (B1209423) intermediate, particularly under forcing conditions. scribd.com The applicability of these mechanisms to this compound's pyranone ring would depend on the specific reaction conditions and the nature of the nucleophile.

Cycloaddition Reactions Involving Maltol-Derived Intermediates

Maltol and its derivatives are valuable precursors for cycloaddition reactions, particularly in the synthesis of complex molecules. Maltol can be activated to form an oxidopyrylium salt, which can then participate in [5+2] cycloaddition reactions with alkenes. mdpi.com This methodology has been explored as a route to "double C-glycosylation" patterns found in some natural products. mdpi.com

The process typically involves the alkylation of maltol to form a pyrylium (B1242799) salt, which acts as a reactive intermediate. mdpi.com These maltol-derived oxidopyrylium ylides can undergo dimerization, but under certain conditions, they can be trapped by electrophilic dipolarophiles in cycloaddition reactions. cuny.edu The resulting cycloadducts can then be subjected to further transformations, such as acid-mediated ring-contraction cascades to generate aryl-substituted guaiacol (B22219) derivatives. nih.govrsc.org

Table 1: Examples of Cycloaddition Reactions with Maltol-Derived Intermediates

Reactant 1Reactant 2Product TypeReference
Maltol-derived pyrylium salt1,4-NaphthoquinoneCycloaddition product and rearranged anthraquinone mdpi.com
Maltol-derived pyrylium saltMaleimideCycloaddition product mdpi.com
Maltol-derived pyrylium saltN-PhenylmaleimideCycloaddition product mdpi.com
Maltol-derived oxidopyrylium ylideAryl acetylenesOxidopyrylium cycloadducts nih.govrsc.org

Complexation and Chelation Chemistry with Metal Ions (Focus on Maltol Moiety)

The maltol moiety, which is readily formed from the hydrolysis of this compound, is an excellent chelating agent for various metal ions. It acts as a bidentate ligand, coordinating to metal ions through its phenolic and carbonyl oxygen atoms. oup.com This chelation results in the formation of a stable five-membered ring. oup.com

Maltol forms stable complexes with a variety of metal ions, including iron(III), aluminum(III), gallium(III), and nickel(II). researchgate.netjournals.co.zaresearchgate.net The resulting metal-maltolate complexes have found applications in various fields. For instance, iron-maltol complexes are used in the treatment of iron deficiency. researchgate.net The stability of these complexes is a key factor in their biological activity. journals.co.za

The complexation of maltol with trivalent metal ions like iron(III) and aluminum(III) typically results in the formation of a neutral, octahedral tris-ligand complex at physiological pH. researchgate.netjournals.co.za The formation constants for aluminum(III)-maltol complexes have been determined potentiometrically. journals.co.za

Table 2: Metal Ions Complexed by the Maltol Moiety

Metal IonComplex TypeSignificance/ApplicationReferences
Iron(III)Tris-maltolate complexTreatment of iron deficiency researchgate.net
Aluminum(III)Tris-maltolate complexStudied for potential neurotoxicity journals.co.za
Gallium(III)Maltolate complexMentioned in literature researchgate.net
Mercury(II)Organomercury(II) complexesSynthesized and characterized oup.com
Nickel(II)Bis-maltolate complexStudied using density functional theory researchgate.net

Oxidation and Reduction Pathways of this compound

This compound can undergo oxidation and reduction reactions, primarily affecting the pyranone ring and its substituents.

Oxidation: The oxidation of maltol itself has been studied, with early research showing that oxidation with potassium permanganate (B83412) yields water, carbon dioxide, and acetic acid. atamanchemicals.com Maltol can exhibit pro-oxidant properties, especially when complexed with transition metals like iron and copper. nih.govresearchgate.net These complexes can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals. nih.govresearchgate.net This pro-oxidant activity can lead to the inactivation of enzymes sensitive to oxidative stress and the formation of DNA adducts. nih.govresearchgate.net The presence of oxygen can also lead to the oxidation of maltol, which may be catalyzed by materials like activated carbon. google.com

Reduction: The reduction of maltol derivatives can lead to the formation of compounds like dihydromaltol. One method for this is the catalytic hydrogenation of this compound. The electrolytic reduction of maltol has also been investigated, showing an irreversible, adsorption-controlled process. jfda-online.com The reduction can potentially lead to saturation of the double bond, reduction of the carbonyl group to an alcohol, or a combination of both. jfda-online.com The reduction of ferric maltol complexes by ascorbate (B8700270) has also been studied, revealing a pH-dependent reaction rate. researchgate.net

Analytical Methodologies for Detection and Quantification of Maltol Acetate

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are powerful tools for separating components within a complex mixture, making them highly suitable for the analysis of food and beverage samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods employed for the analysis of flavor additives like maltol (B134687).

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography is a cornerstone technique for the quantification of non-volatile or thermally labile compounds. For the analysis of maltol, various HPLC methods coupled with different detectors have been developed, demonstrating good linearity, precision, and accuracy. nih.gov

A common approach involves liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix, followed by HPLC analysis. nih.govresearchgate.net For instance, in the analysis of ginseng products, maltol was extracted using ethyl acetate (B1210297), and the extract was then concentrated and dissolved in methanol (B129727) before injection into the HPLC system. nih.gov The separation is typically achieved on a C18 column, which is a type of reversed-phase column. nih.govresearchgate.net

Method validation for maltol analysis using HPLC with a diode array detector (DAD) has shown excellent results. nih.gov Calibration curves for maltol have demonstrated good linearity, with correlation coefficients (R²) of 1.00. nih.govresearchgate.net The precision of these methods is often confirmed through intra- and inter-day variability tests, with relative standard deviations (RSDs) typically below 1.5%. nih.govresearchgate.net Accuracy is assessed through recovery studies, with reported recoveries in the range of 101.35–101.75%. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Maltol Analysis in Ginseng Products

Parameter Value
Extraction Method Liquid-Liquid Extraction (LLE) with ethyl acetate nih.gov
HPLC Column C18 nih.govresearchgate.net
Detector Diode Array Detector (DAD) nih.gov
Linearity (R²) 1.00 nih.govresearchgate.net
Limit of Detection (LOD) 0.26 µg/mL nih.govresearchgate.net
Limit of Quantification (LOQ) 0.79 µg/mL nih.govresearchgate.net
Intra-day Precision (RSD) <1.27% nih.govresearchgate.net
Inter-day Precision (RSD) <0.61% nih.govresearchgate.net
Accuracy (Recovery) 101.35–101.75% nih.govresearchgate.net

This data pertains to the analysis of maltol, not maltol acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is widely accepted for the analysis of flavorings in various products. wur.nl GC-MS methods have been successfully applied to the determination of maltol in different matrices, including food and e-cigarette liquids. wur.nlcelignis.com

In a typical GC-MS analysis of maltol, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. mdpi.com The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. celignis.com For instance, an Agilent 6890 gas chromatograph coupled to an Agilent 5973 mass selective detector has been used for maltol analysis. celignis.com

The analysis of flavorings in e-liquids by GC-MS has established quantification limits for various compounds, including maltol, which was found to be 0.25 mg/mL. wur.nl The recovery rates in such analyses can vary, with maltol showing higher variability in some cases. wur.nl

Table 2: GC-MS Quantification of Maltol in E-Liquids

Analyte Quantification Limit (mg/mL)
Maltol 0.25 wur.nl
Ethyl Acetate 0.03 wur.nl
Ethyl Vanillin 0.03 wur.nl

This data pertains to the analysis of maltol and other flavorings, not this compound.

Spectrophotometric and Spectroscopic Analytical Methods

Spectrophotometric and spectroscopic methods offer alternative approaches for the quantification of analytes based on their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simple and cost-effective method that can be used for the quantification of compounds that absorb light in the ultraviolet and visible regions. Maltol exhibits a UV absorption spectrum that allows for its determination. researchgate.net The UV absorption spectrum of maltol in a methanol solution shows weak absorption between 290-340 nm. nih.gov

Multivariate calibration techniques and artificial neural networks have been applied to resolve overlapping spectra in mixtures of flavor additives like maltol, ethyl maltol, vanillin, and ethyl vanillin, allowing for their simultaneous determination. researchgate.net For maltol, Beer's law has been shown to be followed in the concentration range of 0.5–20.0 mg/L. researchgate.net

Chemiluminescence-Based Detection Systems

Chemiluminescence detection offers high sensitivity and is another optical method that has been reported for the determination of maltol. jfda-online.com A flow-injection analysis (FIA) method based on direct chemiluminescence has been proposed for maltol determination. researchgate.net This method is based on the oxidation of the analyte by potassium permanganate (B83412) in an acidic medium, which is enhanced by certain reagents. researchgate.net The calibration for this method has been shown to be linear over a specific concentration range for maltol. researchgate.net

Electrochemical Detection Approaches for Selective Quantification

Electrochemical methods provide a sensitive and selective means of quantifying electroactive compounds. Various electrochemical sensors have been developed for the determination of maltol. jfda-online.comrsc.org These methods are often praised for being efficient, convenient, and highly sensitive. electrochemsci.org

The electrochemical behavior of maltol has been studied using techniques like cyclic voltammetry and square wave voltammetry. jfda-online.com An electrochemical method using a hanging mercury drop electrode (HMDE) showed an irreversible and adsorption-controlled reduction of maltol. jfda-online.com Another approach utilized a carbon paste electrode (CPE), which offered advantages such as a lower background current and reproducible responses. rsc.org This method demonstrated a linear relationship between the oxidative peak current and maltol concentration over a range of 1.0 × 10⁻⁷ to 4.0 × 10⁻⁵ mol L⁻¹, with a detection limit of 4.0 × 10⁻⁸ mol L⁻¹. rsc.org

Modified electrodes, such as a poly(L-phenylalanine) modified glassy carbon electrode (PLPA/GCE), have also been fabricated to enhance the electrocatalytic activity towards the oxidation of maltol. rsc.org In a pH 8.0 phosphate (B84403) buffer solution, this modified electrode showed a linear response to maltol in the concentration range of 8.0 × 10⁻⁷ to 5.00 × 10⁻⁴ mol L⁻¹, with a detection limit of 9.5 × 10⁻⁸ mol L⁻¹. rsc.org

Table 3: Comparison of Electrochemical Methods for Maltol Detection

Electrode Technique Linear Range (mol L⁻¹) Detection Limit (mol L⁻¹) Reference
Carbon Paste Electrode (CPE) Voltammetry 1.0 × 10⁻⁷ - 4.0 × 10⁻⁵ 4.0 × 10⁻⁸ rsc.org
Poly(L-phenylalanine)/GCE Cyclic Voltammetry 8.0 × 10⁻⁷ - 5.00 × 10⁻⁴ 9.5 × 10⁻⁸ rsc.org
Nitrogen-Doped Graphene/GCE Square Wave Voltammetry 5.0 x 10⁻⁸ - 7.0 x 10⁻⁵ 2.0 x 10⁻⁸ electrochemsci.org

This data pertains to the analysis of maltol, not this compound.

Advanced Sample Preparation and Extraction Techniques in Research Samples

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific, detailed research articles focusing on the analytical extraction and quantification of the chemical compound This compound . While extensive data is available for the related compounds Maltol and Ethyl Maltol, methodologies explicitly developed for this compound are not present in the available research.

Therefore, the following sections on Solid-Phase Extraction (SPE), Magnetic Solid-Phase Extraction (MSPE), and Liquid-Liquid Extraction (LLE) for this compound cannot be populated with the requested detailed research findings, data tables, or specific procedural information. The scientific community has published extensively on these techniques for similar compounds, but not for this compound itself.

Solid-Phase Extraction (SPE) and Magnetic Solid-Phase Extraction (MSPE)

No specific studies detailing the use of Solid-Phase Extraction (SPE) or Magnetic Solid-Phase Extraction (MSPE) for the isolation and analysis of this compound were identified. Research in this area has concentrated on related molecules such as Maltol and Ethyl Maltol, for which SPE and MSPE have been effectively used as sample cleanup and preconcentration steps prior to analysis by methods like high-performance liquid chromatography (HPLC). For instance, MSPE protocols using Fe₃O₄ nanoparticles have been developed for Maltol and Ethyl Maltol in food samples, demonstrating the potential utility of this technique for similar compounds. However, direct application and validation for this compound are not documented.

Liquid-Liquid Extraction (LLE) Methodologies

Similarly, literature detailing specific Liquid-Liquid Extraction (LLE) methodologies for the quantification of this compound is not available. LLE is a conventional and widely applied technique for separating compounds based on their differential solubility in immiscible liquid phases, often an aqueous and an organic solvent. Studies have successfully employed LLE for the extraction of Maltol from various matrices, such as Korean ginseng products, where it was coupled with HPLC for quantification. These methods have been optimized for solvent type and pH to enhance extraction efficiency. While it can be inferred that a similar principle could be applied to this compound, no validated methods or research findings specific to this compound have been published.

Investigation of Biochemical and Biological Interactions of Maltol Acetate in Vitro and Mechanistic Studies

Antioxidant and Radical Scavenging Mechanisms of Maltol (B134687) Acetate (B1210297)

A search of scientific databases yielded no specific studies investigating the antioxidant and radical scavenging mechanisms of Maltol Acetate. The antioxidant capacity of the parent compound, maltol, is attributed to its 3-hydroxy group, which can donate a hydrogen atom to neutralize free radicals. In this compound, this functional group is chemically blocked, suggesting its antioxidant activity would be negligible in assays based on this mechanism.

No data from in vitro assays (such as DPPH, ABTS, FRAP, or ORAC) specifically measuring the antioxidant capacity of this compound were found in the reviewed literature.

There are no available mechanistic studies elucidating the potential for this compound to act as an antioxidant via Electron Transfer (ET) or Hydrogen Atom Transfer (HAT) pathways. Theoretical chemistry predicts that the absence of the phenolic hydroxyl group would render the HAT mechanism non-viable.

In Vitro Assays for Antioxidant Capacity

Anti-inflammatory Pathways and Cellular Signaling Modulation in In Vitro Models

No in vitro studies specifically examining the effects of this compound on anti-inflammatory pathways or cellular signaling were identified. While maltol has been shown to possess anti-inflammatory properties, it is not possible to attribute these effects to this compound without direct experimental evidence.

The scientific literature lacks studies investigating the role of this compound in the modulation of inflammasome activation. Research on maltol has shown it can inhibit the NLRP3 inflammasome, but this activity is linked to its antioxidant and ROS-scavenging capabilities, which are presumed to be absent in this compound.

No cellular studies measuring the direct impact of this compound on the production of Reactive Oxygen Species (ROS) were found. Studies frequently show that maltol can reduce cellular ROS levels, an effect directly linked to its free radical scavenging and metal-chelating properties.

Modulation of Inflammasome Activation

Chelation Properties and Metal Ion Interactions in Biological Systems (In Vitro)

No in vitro studies were found that investigate the metal chelation properties of this compound. The primary binding site for metal ions such as iron (Fe³⁺) and copper (Cu²⁺) in the maltol molecule is the bidentate ligand formed by the 3-hydroxy and 4-keto groups. The acetylation of the hydroxyl group in this compound would prevent the formation of such stable chelate complexes, suggesting it would not be an effective metal chelator.

Complexation with Essential Metal Ions and its Biological Implications

Maltol and its derivatives are recognized for their strong ability to chelate metal ions, a property that underpins many of their biological effects. jcsp.org.pk These compounds form stable complexes with various essential trivalent and divalent metal ions, including iron(III), aluminum(III), copper(II), and zinc(II). jcsp.org.pknih.govsibran.ru The formation of these complexes involves the hydroxyl and carbonyl groups of the maltol structure, which create a stable five-membered ring with the metal ion. jcsp.org.pksibran.ru

The lipophilic nature of these metal complexes facilitates their transport across cell membranes, suggesting that maltol-derived compounds could act as ionophores, introducing essential metal ions into organisms. sibran.ruresearchgate.net This property has significant biological implications. For instance, iron-maltol complexes have been investigated for their potential in iron supplementation therapy. jcsp.org.pkresearchgate.net The stability and bioavailability of these complexes are crucial for their efficacy. jcsp.org.pk Studies have shown that the relatively low reduction potential of the Fe(III)-maltol complex could ensure the ready availability of iron for vital processes like heme biosynthesis. jcsp.org.pk

Conversely, the chelation of metal ions can also have implications for mitigating metal toxicity. Maltol has been considered as a potential agent for chelation therapy in cases of iron overload. jcsp.org.pk The ability of maltol and its derivatives to bind with metal ions like aluminum has also been a subject of study, although some research suggests it might promote aluminum accumulation under certain conditions. jcsp.org.pk

The coordination chemistry of maltol with different metal ions is a key area of research, with studies exploring how structural modifications to the maltol ligand affect the stability and biological activity of the resulting metal complexes. nih.gov

Influence on Enzyme Activity through Metal Chelation

The metal-chelating properties of maltol and its derivatives can significantly influence the activity of various enzymes, particularly metalloenzymes that require metal ions as cofactors for their catalytic function. By binding to these essential metal ions, maltol can modulate enzyme activity, leading to either inhibition or, in some cases, altered function.

One prominent example is the effect of maltol on aconitase, an enzyme that is highly sensitive to oxidative stress and whose activity is iron-dependent. nih.gov Studies have shown that a maltol/iron complex can inactivate aconitase. nih.gov This inactivation is believed to be mediated by the generation of superoxide (B77818) anions, highlighting the pro-oxidant potential of maltol in the presence of transition metals. nih.gov

Furthermore, research on resveratrol-maltol hybrids has demonstrated their ability to chelate Fe(III) ions. mdpi.com This chelation is a key aspect of their potential as cholinesterase inhibitors, enzymes implicated in neurodegenerative diseases. mdpi.com The formation of stable complexes with iron ions suggests a mechanism by which these hybrid molecules could interfere with the normal function of metalloenzymes. mdpi.com

The ability of maltol to influence enzyme activity through metal chelation is a critical aspect of its biological profile, with implications for both therapeutic applications and potential toxicological effects.

Enzyme Inhibition and Activation Mechanisms by this compound in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct effects of compounds on enzyme activity without the complexities of a cellular context. osti.govnih.govnih.govmdpi.com Research utilizing such systems has provided insights into the mechanisms of enzyme inhibition and activation by maltol and its derivatives.

Studies have shown that maltol, in the presence of transition metals like iron and copper, can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). nih.gov This pro-oxidant activity can, in turn, inactivate enzymes that are sensitive to oxidative stress. For example, the inactivation of aconitase by a maltol/iron complex in a cell-free system was shown to be dependent on the presence of iron and could be prevented by a scavenger of reactive oxygen species. nih.gov This suggests that the mechanism of inhibition involves the generation of superoxide radicals by the maltol-metal complex. nih.gov

Furthermore, the addition of maltol has been observed to enhance the oxidation of ascorbate (B8700270) in the presence of copper, leading to the production of superoxide radicals, which can then be converted to hydrogen peroxide and hydroxyl radicals. nih.gov This highlights a mechanism by which maltol can indirectly influence enzyme activity by promoting the generation of highly reactive species that can damage proteins.

Conversely, some studies have explored the potential for maltol derivatives to act as enzyme inhibitors through more direct binding interactions. Research on resveratrol-maltol hybrids has investigated their inhibitory activity against cholinesterases in cell-free assays. mdpi.comnih.gov These studies help to elucidate the structure-activity relationships and the specific molecular interactions that lead to enzyme inhibition. mdpi.com

Cellular Model Studies of Biological Activity (excluding clinical data)

Impact on Cellular Viability and Apoptosis in Cell Lines (Mechanistic)

In various cell line models, maltol and its derivatives have demonstrated significant effects on cellular viability and apoptosis through diverse mechanistic pathways.

In melanoma cell lines such as B16F10, maltol has been shown to suppress cell proliferation and induce apoptosis. researchgate.netfrontiersin.org The mechanisms underlying these effects include the elevation of cleaved caspase-3 and PARP, which are key markers of apoptosis. researchgate.net Furthermore, maltol treatment can lead to cell cycle arrest. researchgate.net A synergistic effect in inhibiting growth and promoting apoptosis has been observed when maltol is co-administered with cisplatin. researchgate.net

In the context of cisplatin-induced cardiotoxicity in H9C2 cells, maltol has shown protective effects by reducing apoptosis. uq.edu.au It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, as well as cleaved-caspase 3 and cleaved-caspase 8. uq.edu.au This anti-apoptotic effect is linked to the inhibition of reactive oxygen species (ROS) accumulation. uq.edu.au

Studies on SH-SY5Y neuroblastoma cells subjected to oxygen-glucose deprivation (OGD), a model for ischemia, revealed that maltol protects against chromatinolysis, a key step in cell death. nih.gov It does so by inhibiting two ROS-regulated pathways: DNA double-strand breaks and the nuclear translocation of apoptosis-inducing factor. nih.gov

In Schwann cells (RSC96), maltol has been found to improve cell viability and inhibit apoptosis induced by high glucose and palmitic acid, a model for diabetic peripheral neuropathy. nih.gov This protective effect involves the mitigation of endoplasmic reticulum (ER) stress, as indicated by the reduced expression of GRP78 and CHOP, and the modulation of apoptosis-related proteins like Bcl-2 and Bax. nih.gov

The cytotoxic effects of maltol have also been linked to its pro-oxidant properties in the presence of transition metals, leading to the generation of ROS that can cause cellular damage and trigger apoptosis. nih.gov

Table 1: Effects of Maltol on Cellular Viability and Apoptosis in Different Cell Lines

Cell Line Condition Key Findings Mechanism
B16F10 (Melanoma) Maltol Treatment Suppressed proliferation, induced apoptosis. researchgate.net Increased cleaved caspase-3 and PARP, cell cycle arrest. researchgate.net
H9C2 (Cardiomyoblast) Cisplatin-induced toxicity Reduced apoptosis, enhanced cell viability. uq.edu.au Increased Bcl-2, decreased Bax and cleaved caspases, inhibited ROS. uq.edu.au
SH-SY5Y (Neuroblastoma) Oxygen-Glucose Deprivation Protected against chromatinolysis. nih.gov Inhibited DNA double-strand breaks and AIF nuclear translocation. nih.gov

Modulation of Gene and Protein Expression in Cell Cultures

Maltol and its derivatives have been shown to modulate the expression of a wide range of genes and proteins in various cell culture models, influencing pathways related to cancer, inflammation, and cellular stress responses.

In B16F10 melanoma cells, maltol has been found to downregulate the expression of programmed death-ligand 1 (PD-L1), an immune checkpoint protein. researchgate.netfrontiersin.org It suppresses both IFN-γ-induced and cisplatin-upregulated PD-L1 expression by attenuating the phosphorylation of STAT1. researchgate.net This modulation enhances the sensitivity of melanoma cells to T-cell mediated killing. researchgate.net

In the context of cisplatin-induced cardiotoxicity in H9C2 cells, maltol administration led to a decrease in the expression of the tumor suppressor protein p53. uq.edu.au It also mitigated the cisplatin-induced inhibition of phosphorylated PI3K and Akt, key proteins in a crucial cell survival pathway. uq.edu.au

Studies in SH-SY5Y cells under oxygen-glucose deprivation have shown that maltol can inhibit the downregulation of SLC7A11 and phosphorylated mTOR. nih.gov This suggests that maltol helps maintain cellular antioxidant capacity and regulates cell growth and survival pathways under ischemic conditions. nih.gov

In RSC96 Schwann cells exposed to high glucose and palmitic acid, maltol was found to reverse the downregulation of Membrane Metalloendopeptidase (MME) and modulate the expression of ER stress-related genes like GRP78 and CHOP. nih.gov

Furthermore, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a derivative, 5-hydroxymaltol, suppressed the expression of pro-inflammatory genes and proteins such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS). mdpi.com It also increased the expression of the antioxidant proteins Nrf2 and heme oxygenase 1 (HO-1). mdpi.com

Table 2: Modulation of Gene and Protein Expression by Maltol and its Derivatives in Cell Cultures

Cell Line Treatment/Condition Modulated Genes/Proteins Effect
B16F10 (Melanoma) Maltol PD-L1, p-STAT1 Downregulation, enhancing anti-tumor immunity. researchgate.net
H9C2 (Cardiomyoblast) Maltol + Cisplatin p53, p-PI3K, p-Akt Decreased p53, increased p-PI3K/p-Akt, promoting cell survival. uq.edu.au
SH-SY5Y (Neuroblastoma) Maltol + OGD SLC7A11, p-mTOR Inhibition of downregulation, supporting antioxidant defense and cell survival. nih.gov
RSC96 (Schwann Cells) Maltol + High Glucose/PA MME, GRP78, CHOP Upregulation of MME, downregulation of ER stress markers. nih.gov

Investigation of Antimicrobial Mechanisms (e.g., cell wall damage)

Research into the antimicrobial properties of maltol has revealed mechanisms primarily centered on damage to the microbial cell wall and membrane. While maltol's antimicrobial activity on its own can be limited, its efficacy is significantly enhanced when used in combination with other agents, such as cationic surfactants. mdpi.comresearchgate.net

Electron microscopy studies have provided direct evidence of maltol's impact on bacterial morphology. In Pseudomonas aeruginosa, a Gram-negative bacterium, treatment with maltol resulted in noticeable changes in cell shape, including folding and contraction of the cell wall. mdpi.com This suggests that maltol disrupts the structural integrity of the outer layers of the bacteria.

In addition to morphological changes, maltol has been shown to induce potassium leakage from microbial cells. mdpi.com This indicates a compromise in the cell membrane's permeability and function. However, the extent of potassium leakage caused by maltol alone is generally lower compared to treatments with cationic surfactants. mdpi.com

The antimicrobial mode of action appears to differ between Gram-negative and Gram-positive bacteria. For instance, in P. aeruginosa, maltol primarily causes changes in cell shape, whereas in the Gram-positive bacterium Staphylococcus aureus, the effects are different. mdpi.com

The synergistic effect observed when maltol is combined with cationic surfactants like dodecyl-dimethyl-ammonium chloride (DDAC) highlights a complementary mechanism. mdpi.comresearchgate.net While maltol appears to weaken the cell wall, the surfactants can then more effectively disrupt the cell membrane, leading to a more potent antimicrobial effect. mdpi.com This combined action suggests a strategy for developing more effective broad-spectrum preservatives. mdpi.comresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Maltol
Iron(III)
Aluminum(III)
Copper(II)
Zinc(II)
Cisplatin
Resveratrol
Dodecyl-dimethyl-ammonium chloride (DDAC)
5-hydroxymaltol
Palmitic acid
Lipopolysaccharide (LPS)

Emerging Research Applications of Maltol Acetate in Materials and Sensor Science

Incorporation into Functional Materials for Active Packaging Research

Research into active packaging systems, which are designed to interact with the food product to extend shelf life, has primarily investigated the incorporation of maltol (B134687), not maltol acetate (B1210297). Studies show that maltol can be integrated into biopolymer films, such as those made from acetylated cassava starch, to create functional, biodegradable packaging. mdpi.comresearchgate.net

Interaction with Polymer Matrices and Film Properties

There is currently a lack of specific studies detailing the interaction of maltol acetate with polymer matrices.

However, research on maltol provides insights into how a similar molecule might behave. When maltol is incorporated into acetylated cassava starch films, it forms hydrogen bonds with the starch matrix. mdpi.comresearchgate.net This interaction acts as a plasticizer, decreasing the mechanical relaxation temperature of the film. mdpi.com At concentrations up to 3%, maltol can enhance the smoothness of the film's microstructure. researchgate.net However, at higher concentrations, maltol crystallization occurs, leading to less homogeneous matrices. mdpi.comresearchgate.net The addition of maltol has been shown to affect the mechanical and barrier properties of starch-based films. For instance, tensile strength and elongation at break were observed to decrease with the addition of up to 10% maltol. researchgate.net Furthermore, the concentration of maltol modifies the hydrophilicity and molecular mobility of the polymer matrix, which in turn impacts the water vapor and oxygen permeability of the film. mdpi.comresearchgate.net

Table 1: Effects of Maltol on Acetylated Cassava Starch Film Properties

Maltol ConcentrationObserved Effect on Film PropertyReference
GeneralForms H-bonding with starch; acts as a plasticizer. mdpi.comresearchgate.net
Up to 3%Enhances microstructure smoothness. researchgate.net
Above 3%Induces maltol crystallization, creating non-homogeneous matrices. mdpi.comresearchgate.net
Up to 10%Reduces tensile strength by 37% and elongation at break by 34%. researchgate.net
1%Decreases Water Vapor Permeability (WVP) by 26%. mdpi.com

Release Kinetics and Antimicrobial Research Applications

Research on maltol has demonstrated its potential as an antimicrobial agent in active packaging. mdpi.com The release of maltol from starch-based films has been shown to provide antifungal properties. mdpi.com In studies using these films to package preservative-free butter cake, the incorporation of 1-5% maltol delayed fungal growth by up to 2.7 times, while films with 10% maltol inhibited mold growth for up to 19 days, a six-fold increase in shelf life. mdpi.comresearchgate.net The antimicrobial activity of maltol is considered a key function for its use in shelf-life extension. mdpi.com

Biosensor Development and Sensing Mechanisms for Analytes

There is a notable absence of research focused on the development of biosensors or sensing mechanisms that specifically utilize This compound as a core component. The available research in this area has concentrated on maltol.

Design of this compound-Based Probes

No specific information was found regarding the design of probes based on This compound .

However, research has been conducted on probes using maltol . For example, maltol-capped silver nanoparticles (McAgNPs) have been synthesized to act as a colorimetric sensor. sci-hub.seresearchgate.net In this design, maltol serves as both a reducing and capping agent in the synthesis of the silver nanoparticles. sci-hub.se The design of fluorescent probes often involves strategies like excited-state intramolecular proton transfer (ESIPT) or the use of rigid fluorophore-molecular rotor platforms to achieve high sensitivity and signal-to-background ratios for detecting specific biomolecules. nih.govresearchgate.net

Detection of Biomolecules in Research Samples

There are no available studies demonstrating the use of This compound-based probes for the detection of biomolecules.

The maltol -capped silver nanoparticles (McAgNPs) mentioned previously have been successfully used for the highly sensitive and selective colorimetric detection of the amino acid cysteine in biological and environmental samples. sci-hub.seresearchgate.net The detection mechanism is based on the aggregation of the nanoparticles induced by cysteine, which causes a visible color change in the solution from yellow to orange. sci-hub.se The limit of detection for cysteine using this method was reported to be as low as 0.043 μM. researchgate.net

Role as a Precursor in Advanced Chemical Reagents and Intermediates

While this compound is synthesized from maltol, there is limited information in the scientific literature detailing its subsequent use as a precursor for other advanced chemical reagents or intermediates. chemicalbook.com The synthesis of this compound itself is straightforward: maltol is dissolved in acetic anhydride (B1165640) and heated, yielding this compound as a yellow oil with a high yield (98%). chemicalbook.com

Conversely, its precursor, maltol , is documented as a starting material in multi-step syntheses for key pharmaceutical intermediates. For example, maltol is the starting material in a synthetic route to produce a core pyridinone intermediate required for the synthesis of the HIV-1 integrase inhibitor, dolutegravir. mdpi.com This pathway involves protecting the maltol, followed by oxidation, substitution, and other reactions to build the complex intermediate. mdpi.com Ethyl maltol, a related compound, is also produced synthetically from precursors like furfural (B47365) through processes involving Grignard reactions. google.comgoogle.com

Future Research Directions and Unexplored Avenues for Maltol Acetate Studies

Exploration of Stereoselective Synthesis of Chiral Maltol (B134687) Acetate (B1210297) Derivatives

The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. uwindsor.ca Future research is poised to delve into the stereoselective synthesis of chiral derivatives of maltol acetate. This involves creating specific stereoisomers of the molecule, which can have distinct biological activities and physical properties.

Key research avenues include:

Development of Chiral Catalysts: The design and application of novel chiral catalysts, including metal complexes and organocatalysts, will be crucial for controlling the stereochemical outcome of reactions involving this compound precursors.

Substrate-Controlled Synthesis: Leveraging existing chiral centers within a starting material to direct the formation of new stereocenters is a powerful strategy. uwindsor.ca This approach could be applied to synthesize complex chiral structures derived from this compound.

Asymmetric Transformations: Investigating asymmetric reactions, such as enantioselective additions to the pyrone ring or stereospecific modifications of the acetate group, will be essential. A highly stereoselective ynamide-Kinugasa reaction has been shown to be effective for constructing chiral α-amino-β-lactams, and similar strategies could be adapted for this compound derivatives. nih.gov

A patent has already described the synthesis of chiral 3-hydroxypyrid-4-one derivatives from methyl maltol or ethyl maltol, highlighting the potential for creating chiral compounds with iron-chelating bioactivity. google.com This underscores the importance of stereoselectivity in developing compounds with specific biological functions.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Future studies on this compound will likely employ advanced spectroscopic techniques for this purpose.

Potential techniques and their applications are summarized in the table below:

Spectroscopic TechniquePotential Application for this compound StudiesReference
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the acetylation of maltol by tracking the disappearance of the hydroxyl group and the appearance of the ester carbonyl group. Detailed data from vibrational FTIR spectroscopy of similar reactions, like the Maillard reaction, are still limited, indicating a need for more research. researchgate.net
Raman Spectroscopy Providing complementary vibrational information to FTIR, particularly for non-polar bonds and in aqueous solutions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidating the structure of intermediates and products in real-time. 1H and 13C NMR have been used to characterize the synthesis of magnesium maltol complexes. acs.org
UV-Vis Spectroscopy Tracking changes in conjugation and electronic structure during reactions. It is a cost-effective method for monitoring biomass and metabolite concentrations. mdpi.com
Fluorescence Spectroscopy Potentially developing fluorescent probes based on this compound for sensing applications. mdpi.com

The use of fiber-optic probes allows for in-line monitoring within a reactor, offering a non-invasive way to follow the progress of a reaction. academie-sciences.fr This approach has been successfully used to monitor various industrial processes and could be adapted for the synthesis of this compound.

Deeper Computational and Theoretical Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, theoretical modeling can provide deep insights into its behavior.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the structural, electronic, and spectral properties of this compound and its derivatives. researchgate.net Such calculations can also elucidate reaction mechanisms and predict the stability of different conformations.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can help in understanding its solubility, transport properties, and potential binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound derivatives with their observed biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Theoretical studies on maltol have already been conducted to understand its polymorphism and antioxidant activity, providing a foundation for similar investigations into its acetylated form. researchgate.netresearchgate.net

Expanding the Scope of Chemical Reactivity under Novel Conditions

Exploring the reactivity of this compound under unconventional conditions can lead to the discovery of new transformations and the synthesis of novel compounds.

Areas for future exploration include:

Photochemistry: Investigating the photochemical reactions of this compound, such as cycloadditions or rearrangements, when exposed to light of specific wavelengths.

Electrochemistry: Studying the oxidation and reduction of this compound to generate reactive intermediates and explore new synthetic pathways.

Reactions in Unconventional Solvents: Examining the reactivity of this compound in ionic liquids or supercritical fluids, which can offer unique selectivity and reactivity compared to traditional organic solvents.

Biocatalysis: Employing enzymes to perform selective transformations on the this compound scaffold, offering a green and efficient synthetic route.

Elucidating More Complex Biological Mechanisms in Highly Controlled In Vitro Systems

While the biological activities of maltol are being increasingly studied, the specific mechanisms of action of this compound remain largely unexplored. mdpi.comnih.gov Future research should focus on elucidating these mechanisms using highly controlled in vitro systems.

Key research directions include:

Cell-Based Assays: Using specific cell lines to investigate the effects of this compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation. For instance, maltol has been shown to inhibit inflammasome activation in macrophages. mdpi.com

Enzyme Inhibition Assays: Screening this compound and its derivatives against a panel of enzymes to identify potential therapeutic targets.

Receptor Binding Assays: Determining the affinity of this compound for specific cellular receptors to understand its signaling pathways.

Gene Expression Analysis: Using techniques like RT-PCR and microarrays to study how this compound alters the expression of genes involved in various biological pathways.

These in vitro studies will be crucial for identifying the potential therapeutic applications of this compound and for guiding future in vivo research.

Development of Miniaturized and High-Throughput Analytical Platforms

The development of miniaturized and high-throughput analytical platforms can significantly accelerate the pace of research on this compound. pharmtech.comdispendix.com These technologies allow for the rapid screening of large numbers of compounds and reaction conditions, while minimizing the consumption of reagents.

Future developments could include:

Microfluidic Devices: Designing "lab-on-a-chip" systems for the synthesis and analysis of this compound derivatives. pharmtech.com These devices can integrate multiple steps, such as reaction, separation, and detection, onto a single chip.

High-Throughput Screening (HTS) Assays: Developing HTS assays to rapidly evaluate the biological activity of libraries of this compound derivatives. pharmtech.com

Miniaturized HPLC and GC Systems: The development of multi-channel high-performance liquid chromatography (HPLC) and gas chromatography (GC) systems can enable the simultaneous analysis of multiple samples, increasing throughput. nih.govnih.gov

These advanced analytical platforms will be instrumental in exploring the vast chemical space of this compound derivatives and in identifying compounds with desired properties.

Interdisciplinary Research Opportunities with Physics, Engineering, and Environmental Science

The unique properties of this compound could be leveraged in various interdisciplinary research areas, creating opportunities for collaboration with physicists, engineers, and environmental scientists.

Potential interdisciplinary applications include:

Materials Science: Investigating the use of this compound derivatives in the development of new materials, such as polymers, liquid crystals, or functional coatings. Maltol has been incorporated into acetylated cassava starch films to create active packaging. mdpi.comresearchgate.net

Sensor Technology: Designing and fabricating sensors based on this compound for the detection of specific analytes, such as metal ions or environmental pollutants.

Environmental Remediation: Exploring the potential of this compound or its derivatives to chelate and remove toxic heavy metals from contaminated water or soil.

Sustainable Chemistry: Research in environmental science and engineering often focuses on developing sustainable solutions to global challenges, a field where the properties of natural product derivatives like this compound could be beneficial. kaust.edu.saharvard.edu

By fostering collaborations across different scientific disciplines, the full potential of this compound can be unlocked, leading to innovative solutions for a wide range of scientific and technological problems.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Maltol acetate in laboratory settings?

Answer:
this compound (C₈H₈O₄) can be synthesized via acetylation of maltol using acetic anhydride under controlled conditions. Key steps include:

  • Reaction Setup : Mix maltol with acetic anhydride in a molar ratio of 1:1.5, catalyzed by a mild acid (e.g., sulfuric acid) at 60–80°C for 2–4 hours .
  • Purification : Isolate the product via vacuum distillation or recrystallization from ethanol.
  • Characterization : Use FT-IR to confirm ester formation (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR to verify acetyl group integration and pyranone ring structure. High-Resolution Mass Spectrometry (HRMS) or GC-MS can validate molecular weight (168.042 g/mol) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 270 nm) to quantify impurities (<1%) .

Basic: Which analytical techniques are validated for quantifying this compound in complex biological or food matrices?

Answer:

  • UV-Vis Spectrophotometry : Calibrate using standard curves (linear range: 0.1–10 µg/mL) and chemometric models (e.g., partial least squares) to resolve overlapping peaks in food samples .
  • Flow Injection Analysis (FIA)-Chemiluminescence : Achieve detection limits of 0.05 µg/mL by coupling with luminol-based systems, ideal for beverage matrices .
  • LC-MS/MS : Optimize electrospray ionization (ESI) in positive ion mode for trace analysis in biological fluids (LOQ: 5 ng/mL) .

Advanced: How can researchers resolve contradictions in reported antioxidant efficacy of this compound across experimental models?

Answer:
Discrepancies often arise from:

  • Model Variability : In vitro assays (e.g., DPPH scavenging) may overestimate activity compared to in vivo models (e.g., STZ-induced diabetic rats) due to bioavailability differences .
  • Dosage Regimens : Suboptimal dosing (e.g., <50 mg/kg in rodents) may fail to achieve therapeutic thresholds. Validate pharmacokinetics via HPLC-based plasma profiling .
  • Oxidative Stress Markers : Standardize measurements (e.g., MDA for lipid peroxidation, SOD for antioxidant enzymes) to enable cross-study comparisons .

Advanced: What experimental design considerations are critical for evaluating this compound’s therapeutic potential in neurological studies?

Answer:

  • Animal Models : Use STZ-induced diabetic rats to mimic diabetic neuropathy. Monitor motor nerve conduction velocity (MNCV) and Na⁺-K⁺-ATPase activity as functional endpoints .
  • Dose Optimization : Conduct pilot studies to identify the EC₅₀ (e.g., 100 mg/kg/day in rats) and assess toxicity via histopathology .
  • Mechanistic Probes : Combine RNA sequencing and Western blotting to map pathways (e.g., Nrf2/ARE for oxidative stress, caspase-3 for apoptosis) .

Basic: What safety protocols are essential for handling this compound in laboratories?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (skin irritation: Category 2; eye irritation: 2A) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (STOT SE 3: respiratory irritation risk) .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

Advanced: How does this compound’s metal-chelating property influence pharmacokinetic interactions with iron or calcium compounds?

Answer:

  • Iron Chelation : this compound binds Fe³⁺, enhancing absorption of ferric maltol but reducing free ion availability. Monitor via ICP-MS in co-administration studies .
  • Calcium Interactions : Competes with calcium acetate for GI absorption, necessitating staggered dosing in formulations .
  • Therapeutic Implications : Assess chelation stability constants (log K) to predict competitive binding in multi-metal systems .

Advanced: What strategies optimize the extraction efficiency of this compound from plant-derived matrices?

Answer:

  • Solvent Selection : Use dichloromethane or ethyl acetate for high recovery (>90%) in fruit/flower extracts .
  • Ultrasound-Assisted Extraction (UAE) : Apply 40 kHz frequency for 30 minutes to disrupt cell walls without degrading heat-sensitive esters .
  • Validation : Cross-validate with SPME-GC-MS to ensure minimal artifact formation during extraction .

Basic: How should researchers validate the identity of this compound in synthetic batches?

Answer:

  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to certified standards .
  • Spectroscopic Confirmation : Match ¹H NMR peaks (e.g., acetyl protons at δ 2.3 ppm, pyranone protons at δ 6.4–7.1 ppm) to reference data .
  • Elemental Analysis : Confirm C (57.14%), H (4.80%), and O (38.06%) composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.